molecular formula C18H18F3N5O B2596447 2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034294-26-1

2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2596447
CAS RN: 2034294-26-1
M. Wt: 377.371
InChI Key: RIGJQOSFLJDJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with the molecular formula C18H14F3N5O . It contains several functional groups, including an indole ring, a trifluoromethyl group, and a triazolo-pyridin ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its overall structure. The presence of an indole ring, a trifluoromethyl group, and a triazolo-pyridin ring contribute to its unique chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H14F3N5O, an average mass of 373.332 Da, and a monoisotopic mass of 373.115051 Da .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds related to 2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide. These studies involve the synthesis of heterocyclic compounds through reactions that include cyanoacetylation, cyclization, and nucleophilic substitution. These synthetic routes have enabled the preparation of various derivatives with potential biological activities. For instance, the work by Ibrahim et al. (2011) demonstrated the facile and efficient synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines via cyanoacetylation reactions, showcasing the potential for creating diverse molecular structures within this chemical family (Ibrahim et al., 2011).

Biological Applications

Compounds within the chemical family of this compound have been explored for various biological applications. These include antimicrobial activities, as illustrated by Fadda et al. (2017), who investigated the insecticidal properties of heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, indicating the potential for agricultural applications (Fadda et al., 2017).

Potential for Drug Discovery

The structural diversity and potential biological activities of compounds related to this compound highlight their significance in drug discovery. For example, modifications and derivatives of this compound class have been synthesized and evaluated for their potential as therapeutic agents, as indicated by Wang et al. (2015), who studied the modification of similar compounds as PI3K inhibitors, demonstrating their anticancer effects (Wang et al., 2015).

Mechanism of Action

properties

IUPAC Name

2-indol-1-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O/c19-18(20,21)13-6-8-26-15(9-13)23-24-16(26)10-22-17(27)11-25-7-5-12-3-1-2-4-14(12)25/h1-5,7,13H,6,8-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGJQOSFLJDJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)CN3C=CC4=CC=CC=C43)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.